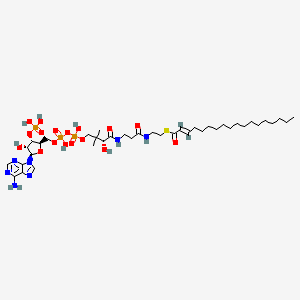
2-Methyl-3-oxoadipate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-oxoadipate is an oxo carboxylic acid.
Aplicaciones Científicas De Investigación
Enzyme Characterization and Metabolic Pathways
Degradation in Microorganisms : Studies have shown that certain strains of Pseudomonas sp. are capable of degrading 3-oxoadipate, a compound closely related to 2-methyl-3-oxoadipate, via the 3-oxoadipyl-coenzyme A (CoA) pathway to produce acetyl-CoA and succinyl-CoA. This process involves complex enzymatic reactions indicating a potential role of 2-methyl-3-oxoadipate in similar metabolic pathways (Kaschabek et al., 2002).
Biodegradation of Methylaromatics : Pseudomonas reinekei MT1 utilizes a modified 3-oxoadipate pathway for the biodegradation of methylaromatics. This pathway has been shown to be induced by 4-methyl-3-oxoadipate, which is structurally similar to 2-methyl-3-oxoadipate, indicating the potential of 2-methyl-3-oxoadipate in related biodegradation processes (Marín et al., 2010).
Chemical Synthesis and Industrial Applications
- Synthesis of Cyclopentanediones : 2-Methyl-1, 3-cyclopentanedione, a derivative of 2-methyl-3-oxoadipate, has been synthesized for various applications, indicating the potential of 2-methyl-3-oxoadipate as a precursor in organic synthesis (Hiraga, 1965).
Biochemical and Metabolic Studies
- Metabolism of Amino Acids and Glucose : Research has highlighted the role of 2-oxoadipic acid, closely related to 2-methyl-3-oxoadipate, as a key metabolite in the degradation pathways of amino acids, glucose, and fatty acids. This sheds light on the possible involvement of 2-methyl-3-oxoadipate in similar metabolic processes (Shibata et al., 2011).
Propiedades
Nombre del producto |
2-Methyl-3-oxoadipate |
|---|---|
Fórmula molecular |
C7H10O5 |
Peso molecular |
174.15 g/mol |
Nombre IUPAC |
2-methyl-3-oxohexanedioic acid |
InChI |
InChI=1S/C7H10O5/c1-4(7(11)12)5(8)2-3-6(9)10/h4H,2-3H2,1H3,(H,9,10)(H,11,12) |
Clave InChI |
DBHGTJWNUJZZOA-UHFFFAOYSA-N |
SMILES |
CC(C(=O)CCC(=O)O)C(=O)O |
SMILES canónico |
CC(C(=O)CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





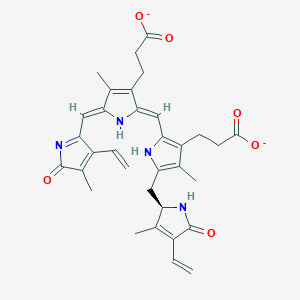

![1-[(3R,3aR)-3-[(1S)-1-hydroxy-2-phenylethyl]-3,3a,6,7-tetrahydro-1H-cyclohepta[c]pyrrol-2-yl]-1-cyclohexanecarboxylic acid methyl ester](/img/structure/B1263158.png)
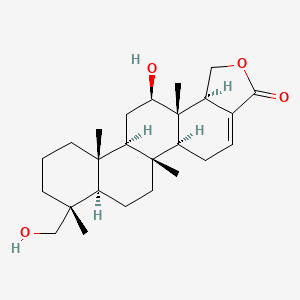
![(2R,3R,4S)-4-(dichloromethylsulfonylamino)-3-(2-methylpropanoylamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1263164.png)
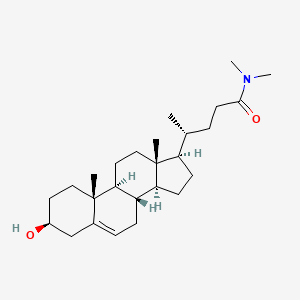


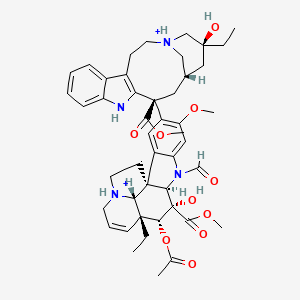

![3-(1H-indazol-6-yl)-1-propan-2-yl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1263175.png)
